Tyrothricin

Description

This compound is a Protein drug with a maximum clinical trial phase of IV and is indicated for eye infection.

A polypeptide antibiotic mixture obtained from Bacillus brevis. It consists of a mixture of three tyrocidines (60%) and several gramicidins (20%) and is very toxic to blood, liver, kidneys, meninges, and the olfactory apparatus. It is used topically.

See also: Bacitracin (related); Thiostrepton (related).

Properties

Key on ui mechanism of action |

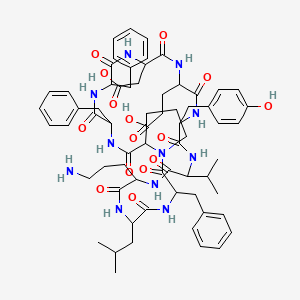

Tyrocidines have a β-sheet structure containing both L and D amino acids. These structural features contribute to the formation of a curved dimer in which most amino acid side chains are located on the convex surface. The dimer orients itself at the membrane-water interface on bacterial cells with the relatively hydrophilic back-bone on the concave side facing the external environment and the many hydrophobic side chains on the convex side facing into the cell's lipid bilayer. The tyrocidine dimer is able to disrupt the cell membrane producing leakage of cell contents but the exact mechanism of this permeabilization is unclear. Tyrocidines appear to act as reversible non-competitive inhibitors of acetylcholinesterase and β-galactosidase. The relation of this to their antibacterial action is unknown. Gramcidins adopt similar β-sheet structures but are capable of forming β-helices. They can either form a double helix, running either parallel or anti-parallel, or a helical dimer wherein the N-termini of each polypeptide meets in the middle of the lipid bilayer. The alternating L and D amino acid structure allows the hydrophobic side chains to point outwards into the lipid bilayer, leaving the more hydrophilic backbone to form the lumen of the pore. The carbonyl oxygen atoms aid in the transport of cations through the pore. In both double helix and helical dimer conformations, gramcidins are capable of transporting monovalent cations through the membrane. Divalent cations result in blockage of the pore or channel when bound. Loss of potassium ions through membrane permeabilization seems to inhibit bacterial growth. Gramcidin also appears to be able to insert into the mitochondial membrane and conduct hydrogen ions. This results in an uncoupling of oxidative phosphorylation from ATP generation due to the loss of the hydrogen ion gradient necessary for H+ATPase function. |

|---|---|

CAS No. |

1404-88-2 |

Molecular Formula |

C65H85N11O13 |

Molecular Weight |

1228.4 g/mol |

IUPAC Name |

3-[(3R,6S,9S,12S,15S,17S,20S,22R,25S,28S)-20-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,22,25-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,18,21,24,27-nonaoxo-12-propan-2-yl-1,4,7,10,13,16,19,23,26-nonazabicyclo[26.3.0]hentriacontan-17-yl]propanoic acid |

InChI |

InChI=1S/C65H85N11O13/c1-38(2)32-49-60(84)74-52(36-42-20-12-7-13-21-42)65(89)76-31-15-23-53(76)63(87)73-51(34-41-18-10-6-11-19-41)61(85)70-47(33-40-16-8-5-9-17-40)57(81)48(37-54(67)78)71-59(83)46(28-29-55(79)80)68-50(35-43-24-26-44(77)27-25-43)62(86)75-56(39(3)4)64(88)69-45(22-14-30-66)58(82)72-49/h5-13,16-21,24-27,38-39,45-53,56,68,77H,14-15,22-23,28-37,66H2,1-4H3,(H2,67,78)(H,69,88)(H,70,85)(H,71,83)(H,72,82)(H,73,87)(H,74,84)(H,75,86)(H,79,80)/t45-,46-,47+,48-,49-,50-,51-,52+,53-,56-/m0/s1 |

InChI Key |

NLJVXZFCYKWXLH-DXTIXLATSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)[C@@H](NC(=O)[C@@H](N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)C(NC(=O)C(NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |

Appearance |

Solid powder |

Other CAS No. |

1404-88-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Insoluble |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tyrothricin; Bactratycin; Coltirot; Dermotricine; Ginotricina; Hydrotricine; Martricin; Tyrex; Solutricine; |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Disruption: A Technical Guide to Tyrothricin's Mechanism of Action on Bacterial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrothricin, a complex of antimicrobial peptides produced by the soil bacterium Brevibacillus brevis, has a long history of effective topical use against Gram-positive bacteria. Its sustained efficacy and low incidence of bacterial resistance have spurred renewed interest in its mechanism of action as a potential template for novel antibiotic development. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound disrupts bacterial cell membranes, focusing on its two primary constituents: the linear polypeptide gramicidin and the cyclic decapeptide tyrocidine . This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core mechanisms and workflows.

This compound's bactericidal activity is primarily attributed to its profound and multifaceted assault on the bacterial cell membrane.[1] The two components, gramicidin and tyrocidine, employ distinct yet complementary strategies to compromise membrane integrity, leading to rapid cell death.[2]

Core Mechanisms of Action

Gramicidin: The Ion Channel Architect

Gramicidin's primary mechanism of action is the formation of transmembrane ion channels.[3] These channels are specifically permeable to monovalent cations, such as potassium (K+) and sodium (Na+).[3] The influx and efflux of these ions along their concentration gradients dissipate the bacterial membrane potential, a critical component of cellular energy production and homeostasis.[4] This disruption of the electrochemical gradient ultimately leads to the inhibition of essential cellular processes and cell death.[5]

Tyrocidine: The Membrane Disruptor

In contrast to the specific ion channels formed by gramicidin, tyrocidine acts as a more general disruptor of the bacterial membrane.[6] Its proposed mechanisms include:

-

Pore Formation: Tyrocidine aggregates within the lipid bilayer to form pores, leading to the leakage of cellular contents.

-

Lipid Phase Separation: It can induce the separation of lipid domains within the membrane, altering its fluidity and disrupting the function of embedded proteins.[7]

-

Detergent-like Effects: At higher concentrations, tyrocidine can exhibit detergent-like properties, effectively solubilizing the membrane.

Quantitative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound, gramicidin, and tyrocidine against a range of Gram-positive bacteria. This data provides a quantitative measure of their potent antibacterial activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Strain | MIC (mg/L) | Reference |

| Staphylococcus aureus (MSSA) | ≤ 4 | [8] |

| Staphylococcus aureus (MRSA) | ≤ 4 | [8] |

| Staphylococcus haemolyticus | ≤ 4 | [8] |

| Streptococcus pyogenes | ≤ 4 | [8] |

| Enterococcus faecalis | ≤ 4 | [8] |

| Corynebacterium spp. | ≤ 4 | [8] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Gramicidin against Various Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 1 - 4 | [9] |

| Enterococcus faecalis | 4 | [9] |

| Acinetobacter baumannii | 8 | [10] |

| Escherichia coli | 32 | [10] |

| Klebsiella pneumoniae | 128 | [10] |

Table 3: Minimum Inhibitory Concentrations (MIC) of Tyrocidine A against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 16 | [11] |

| Bacillus subtilis | 5.4 | [12] |

| Micrococcus luteus | 1 - 25 | [11] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound and its components.

Membrane Potential Assay using DiSC₃(5)

This assay measures changes in bacterial membrane potential. The fluorescent dye DiSC₃(5) accumulates in polarized membranes, leading to fluorescence quenching. Depolarization of the membrane results in the release of the dye and an increase in fluorescence.[5]

Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

5 mM HEPES buffer with 5 mM glucose (for E. coli) or 20 mM glucose (for S. aureus), pH 7.4[13]

-

DiSC₃(5) stock solution (400 µM in ethanol)[13]

-

4 M KCl stock solution[13]

-

Test compounds (this compound, gramicidin, or tyrocidine)

-

Fluorometer with excitation at 622 nm and emission at 670 nm[13]

Procedure:

-

Cell Preparation:

-

Dye Loading:

-

For S. aureus: Add KCl to a final concentration of 200 mM and incubate with shaking for 30 minutes at room temperature. Then, add DiSC₃(5) to a final concentration of 0.8 µM and incubate with shaking for 40 minutes in the dark.[13]

-

For other Gram-positive bacteria: Add DiSC₃(5) to a final concentration of 0.4 µM and incubate for approximately 30 minutes until a stable reduction in fluorescence is observed.[6]

-

-

Measurement:

Membrane Permeabilization Assay using Propidium Iodide (PI)

Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.[14]

Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

Phosphate-buffered saline (PBS) or saline

-

Propidium iodide (PI) solution (1 mg/mL)

-

Test compounds

-

Fluorescence microscope or flow cytometer (Excitation: ~535 nm, Emission: ~617 nm)[15]

Procedure:

-

Cell Preparation:

-

Resuspend bacteria in PBS or saline to a concentration of 10⁸-10⁹ cells/mL for microscopy or 10⁶ cells/mL for flow cytometry.

-

-

Staining and Treatment:

-

Add 1 µL of PI solution to 1 mL of the bacterial suspension.

-

Add the test compound at the desired concentration.

-

Incubate at room temperature in the dark for 5-15 minutes.[16]

-

-

Analysis:

-

Microscopy: Place 5 µL of the stained suspension on a slide, cover with a coverslip, and visualize using a fluorescence microscope.[16]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of permeabilized cells.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action and experimental workflows.

Caption: Mechanism of Action of Gramicidin.

Caption: Mechanism of Action of Tyrocidine.

Caption: Experimental Workflow for Membrane Potential Assay.

Conclusion

The dual-pronged attack of this compound on bacterial cell membranes, through the ion channel formation by gramicidin and the multifaceted disruption by tyrocidine, provides a robust mechanism of action that has proven difficult for bacteria to develop resistance against. A thorough understanding of these mechanisms, supported by quantitative data and detailed experimental protocols as outlined in this guide, is crucial for leveraging these natural antimicrobial peptides in the development of next-generation therapeutics to combat the growing threat of antibiotic resistance. The provided methodologies and visualizations serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

- 1. This compound | C65H85N11O13 | CID 452550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A Note of Caution: Gramicidin Affects Signaling Pathways Independently of Its Effects on Plasma Membrane Conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrocidine - Wikipedia [en.wikipedia.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Decade-long use of the antimicrobial peptide combination this compound does not pose a major risk of acquired resistance with gram-positive bacteria and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rigidity vs Activity: Design of Gramicidin S Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broad-Spectrum Gramicidin S Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The high resolution structure of tyrocidine A reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 14. genecopoeia.com [genecopoeia.com]

- 15. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]

- 16. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Discovery and Isolation of Tyrothricin from Brevibacillus brevis

A Foreword for Researchers, Scientists, and Drug Development Professionals

The discovery of tyrothricin by René Dubos in 1939 marked a pivotal moment in the dawn of the antibiotic era, predating the widespread clinical use of penicillin. This seminal work not only provided one of the first commercially produced antibiotics but also validated the systematic screening of soil microorganisms as a fruitful source of novel therapeutic agents. This guide provides a detailed technical overview of the original discovery and the methodologies for the isolation of this compound from its source, the soil bacterium Brevibacillus brevis (formerly classified as Bacillus brevis). The information presented herein is intended to serve as a comprehensive resource, offering both historical context and practical experimental details for researchers in microbiology, natural product chemistry, and antibiotic development.

Historical Perspective: The Pioneering Work of René Dubos

In the late 1930s, René Dubos, a French-American microbiologist at The Rockefeller Institute, embarked on a systematic search for soil-dwelling microbes capable of destroying pathogenic bacteria.[1][2] His approach was guided by the principle of "enrichment culture," a concept that involved cultivating soil samples in the presence of specific pathogenic bacteria to encourage the proliferation of microbes that could antagonize them.[2] This led to the isolation of a spore-forming bacillus, Bacillus brevis, from a soil sample that had been continuously enriched with pathogenic cocci.[2] Dubos observed that a substance produced by this bacterium was potently bactericidal against Gram-positive organisms.[2] This substance, a crude alcohol-soluble extract, was named this compound.[2] Subsequent work by Dubos and his colleague Rollin Hotchkiss revealed that this compound was, in fact, a complex mixture of two distinct polypeptide antibiotics: gramicidin and tyrocidine.[2]

Composition and Mechanism of Action

This compound is a complex of antimicrobial peptides, primarily consisting of two main components:

-

Tyrocidines: These are cyclic decapeptides that make up the majority of the this compound complex. They act as cationic detergents, disrupting the integrity of the bacterial cell membrane, which leads to leakage of cellular contents and cell death.

-

Gramicidins: These are linear pentadecapeptides. They form transmembrane channels that allow the passage of monovalent cations, thereby disrupting the ion gradients essential for cellular function.

The combined action of these peptides results in a potent bactericidal effect, particularly against Gram-positive bacteria.

Experimental Protocols

The following sections detail the methodologies for the cultivation of Brevibacillus brevis, and the extraction, purification, and bioactivity assessment of this compound.

Cultivation of Brevibacillus brevis for this compound Production

The production of this compound is typically carried out via submerged fermentation, which allows for greater yields and more controlled conditions compared to surface cultures.

3.1.1 Inoculum Preparation

-

A stock culture of Brevibacillus brevis is used to inoculate a suitable nutrient agar slant.

-

The slant is incubated at 37°C for 18-24 hours to obtain a fresh, active culture.

-

A small amount of the resulting growth is transferred to a flask containing a liquid nutrient medium.

-

This seed culture is incubated for 18-24 hours to generate a sufficient inoculum for the main fermentation.

3.1.2 Fermentation Medium and Conditions

A variety of media have been developed for the production of this compound. A common and effective medium utilizes corn steep water and glucose.

Table 1: Composition of Fermentation Medium for this compound Production

| Component | Concentration |

| Corn Steep Water | 4% (by weight) |

| Glucose (Cerelose) | 1-3% |

| Potassium Dihydrogen Phosphate | As required for buffering |

| Calcium Carbonate | As required for buffering |

Fermentation Parameters:

-

pH: The medium is adjusted to a neutral or slightly alkaline pH (around 7.0) before sterilization.

-

Temperature: The fermentation is maintained at a temperature between 30°C and 40°C, with 37°C being optimal.[3]

-

Aeration: As Brevibacillus brevis is an aerobic organism, the culture must be supplied with sterile air or another oxygen-containing gas throughout the fermentation process.[3] This can be achieved through sparging in a bioreactor or by vigorous shaking of the culture flasks.

-

Duration: The fermentation is typically carried out for a period of 4 to 6 days.[3]

Extraction and Purification of this compound

This compound is primarily located within the bacterial cells and is released upon autolysis. The extraction process leverages its solubility in alcohol and insolubility in water.

3.2.1 Crude Extraction

-

At the end of the fermentation, the culture broth is acidified to precipitate the bacterial cells and the this compound.

-

The precipitate is collected by centrifugation or filtration.

-

The resulting cell paste is then extracted with ethanol. This compound dissolves in the ethanol, while many cellular components do not.

-

The ethanolic extract is separated from the solid residue by filtration or centrifugation.

-

The crude this compound is then precipitated from the ethanol extract by the addition of an equal volume of saline solution.

-

The precipitate is collected, washed, and dried.

3.2.2 Fractionation of Gramicidin and Tyrocidine

A historical method for separating the two major components of this compound involves solvent-solvent extraction.

-

The crude this compound is dissolved in absolute ethanol.

-

Benzene is added to the solution, followed by the addition of water, with thorough mixing.

-

The mixture is then centrifuged to separate the benzene and aqueous-alcohol layers.

-

The benzene layer, containing the gramicidin, is separated and evaporated to dryness to yield amorphous gramicidin. This can be further purified by crystallization from acetone.[4]

-

The tyrocidine in the aqueous-alcohol layer is precipitated by the addition of an inorganic salt, such as sodium chloride.[4]

-

The tyrocidine precipitate is collected by filtration and can be further purified.

Bioactivity Assessment: Broth Microdilution Method

The antimicrobial activity of this compound and its purified components is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

3.3.1 Protocol for MIC Determination

-

Preparation of Antimicrobial Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: The test bacterium (e.g., Staphylococcus aureus) is grown in MHB to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[1]

-

Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[1] A positive control well (broth and inoculum without antibiotic) and a negative control well (broth only) are also included.

-

Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours.[1]

-

Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Quantitative Data

The following tables summarize key quantitative data related to the production and antimicrobial activity of this compound.

Table 2: this compound Yield from Brevibacillus brevis in Submerged Culture

| Medium Composition | Fermentation Time (Days) | Yield (g/L) |

| 4% Corn Steep Water + 1% Glucose + Salts | 4 | 0.40 |

| 4% Corn Steep Water + 1% Glucose + Salts | 6 | 1.0 |

| 4% Corn Steep Water + 2% Glucose + Salts | 6 | 1.6 |

| 4% Corn Steep Water + 3% Glucose + Salts | 6 | 1.77 |

Data adapted from U.S. Patent 2,602,043.[3]

Table 3: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

| Microorganism | Number of Strains Tested | MIC Range (mg/L) | MIC90 (mg/L) |

| Staphylococcus aureus (MSSA) | 20 | ≤ 4 | 2 |

| Staphylococcus aureus (MRSA) | 20 | ≤ 4 | 4 |

| Staphylococcus haemolyticus | 20 | ≤ 4 | 2 |

| Streptococcus pyogenes | 20 | ≤ 4 | 1 |

| Enterococcus faecalis | 20 | ≤ 4 | 4 |

| Corynebacterium spp. | 20 | ≤ 4 | 2 |

| Candida albicans | 20 | 16 - 32 | 16 |

| Candida parapsilosis | 20 | 16 - 32 | 32 |

MIC90: The concentration that inhibits at least 90% of the tested strains. Data adapted from Stauss-Grabo et al. (2014).[5]

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

References

An In-Depth Technical Guide to the Tyrothricin Biosynthesis Pathway in Bacillus brevis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrothricin, a complex of antimicrobial peptides produced by the soil bacterium Bacillus brevis, has a long history of clinical use as a topical antibiotic. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, with a particular focus on the non-ribosomal peptide synthetase (NRPS) machinery responsible for its synthesis. We delve into the genetic organization of the this compound biosynthetic gene cluster, the modular architecture of the synthetase enzymes, and the biochemical reactions they catalyze. This document consolidates quantitative data on enzyme kinetics and product yields, presents detailed experimental protocols for studying this pathway, and utilizes visualizations to illustrate the core molecular processes and experimental workflows. This guide is intended to be a valuable resource for researchers in natural product biosynthesis, enzymology, and antibiotic development.

Introduction

This compound is a mixture of two main classes of peptide antibiotics: the linear gramicidins and the cyclic tyrocidines.[1][2] First isolated in 1939 by René Dubos, it was one of the first commercially produced antibiotics.[1] Its synthesis is a classic example of non-ribosomal peptide synthesis, a process independent of messenger RNA and the ribosome, carried out by large, multi-functional enzymes known as non-ribosomal peptide synthetases (NRPSs).[3][4] Understanding the intricacies of the this compound biosynthesis pathway offers opportunities for bioengineering and the generation of novel antibiotic derivatives to combat the growing threat of antimicrobial resistance.

This guide will focus on the biosynthesis of tyrocidines, the cyclic decapeptides that constitute a major part of the this compound complex.

The Tyrocidine Biosynthetic Gene Cluster (tyc Operon)

The biosynthesis of tyrocidine is encoded by the tyc operon in Bacillus brevis. This operon spans approximately 39.5 kb and contains the structural genes for the three tyrocidine synthetases: tycA, tycB, and tycC.[3][4] These genes are transcribed in the same direction, with tycB located at the 3' end of tycA.[3] Downstream of the tycC gene, there are open reading frames predicted to encode ABC transporters, which may be involved in conferring resistance to tyrocidine by exporting the antibiotic out of the cell.[3]

The Non-Ribosomal Peptide Synthetase (NRPS) Machinery

The synthesis of the tyrocidine decapeptide is an elegant, assembly-line-like process catalyzed by a complex of three multi-enzyme synthetases: TycA, TycB, and TycC. Each of these synthetases is modular, with each module being responsible for the incorporation of one specific amino acid into the growing peptide chain.[3][4]

The domains within each module have distinct catalytic functions:

-

Adenylation (A) Domain: Selects and activates a specific amino acid substrate as an aminoacyl-adenylate at the expense of ATP.

-

Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid via a thioester bond to its 4'-phosphopantetheine cofactor.

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid of its own module and the growing peptide chain attached to the T domain of the preceding module.

-

Epimerization (E) Domain: In specific modules, this domain converts an L-amino acid to its D-isomer after it has been incorporated into the peptide chain.

-

Thioesterase (TE) Domain: Located at the C-terminus of the final synthetase (TycC), this domain is responsible for the release and cyclization of the completed decapeptide.

TycA Synthetase

-

Gene: tycA

-

Structure: A single-module synthetase.

-

Function: Activates the first amino acid of the tyrocidine chain, L-phenylalanine, and catalyzes its epimerization to D-phenylalanine.

TycB Synthetase

-

Gene: tycB

-

Function: Incorporates the next three amino acids in the sequence: L-proline, L-phenylalanine, and a second D-phenylalanine (epimerized from L-phenylalanine).

TycC Synthetase

-

Gene: tycC

-

Function: Adds the final six amino acids to the peptide chain: L-asparagine, L-glutamine, L-tyrosine, L-valine, L-ornithine, and L-leucine. The integrated thioesterase (TE) domain at the C-terminus of TycC catalyzes the cyclization and release of the final tyrocidine A molecule.

Quantitative Data

Enzyme Kinetics of Adenylation Domains

The substrate specificity of the NRPS machinery is primarily determined by the adenylation domains. The kinetic parameters for the activation of cognate amino acids by the respective A-domains are crucial for understanding the efficiency of the biosynthetic pathway. While a comprehensive dataset with both Km and kcat values is not available in a single source, the Km values for the expressed adenylation domains have been reported to be comparable to those of the undissected wild-type enzymes.[3]

| Synthetase | Module | Amino Acid | Km (µM) | kcat (s-1) | Reference |

| TycA | 1 | L-Phenylalanine | Data not available | Data not available | |

| TycB | 2 | L-Proline | Data not available | Data not available | |

| TycB | 3 | L-Phenylalanine | Data not available | Data not available | |

| TycB | 4 | L-Phenylalanine | Data not available | Data not available | |

| TycC | 5 | L-Asparagine | Data not available | Data not available | |

| TycC | 6 | L-Glutamine | Data not available | Data not available | |

| TycC | 7 | L-Tyrosine | Data not available | Data not available | |

| TycC | 8 | L-Valine | Data not available | Data not available | |

| TycC | 9 | L-Ornithine | Data not available | Data not available | |

| TycC | 10 | L-Leucine | Data not available | Data not available |

Note: Specific Km and kcat values for each individual adenylation domain of the tyrocidine synthetase are not consistently reported in the reviewed literature. The provided table structure is for the presentation of such data once it becomes available.

This compound Production Yields

The yield of this compound is highly dependent on the culture conditions, including the composition of the growth medium. Manipulation of the amino acid precursors in the medium can influence the production profile of different tyrocidine and gramicidin analogs.

| Medium Composition | This compound Yield (mg/L) | Predominant Peptide(s) | Reference |

| Skim milk pre-culture, beef broth main culture | 3.11 (gramicidin) | Gramicidin | [5] |

| 1% Skim milk medium | 20.3 (gramicidin) | Gramicidin | [5] |

| 1% Casein medium | 6.69 (gramicidin) | Gramicidin | [5] |

| Beef broth pre- and main culture | 0.59 (gramicidin) | Gramicidin | [5] |

| Specific data for total this compound or tyrocidine yields under varied conditions is not readily available in a comparative format in the reviewed literature. |

Experimental Protocols

Expression and Purification of His-tagged Adenylation Domains

This protocol describes the expression of individual adenylation domains as His-tagged proteins in E. coli for subsequent characterization.[3]

-

Gene Amplification and Cloning:

-

Amplify the DNA sequence encoding the desired adenylation domain from B. brevis genomic DNA using PCR with primers that include appropriate restriction sites.

-

Digest the PCR product and a suitable expression vector (e.g., pQE series) with the corresponding restriction enzymes.

-

Ligate the digested insert and vector.

-

Transform the ligation product into a suitable E. coli expression strain (e.g., BL21).

-

-

Protein Expression:

-

Inoculate a single colony of the transformed E. coli into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to incubate for 3-4 hours at 30°C.

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Analyze the purified protein by SDS-PAGE.

-

ATP-PPi Exchange Assay

This assay measures the amino acid-dependent exchange of pyrophosphate (PPi) into ATP, which is the first step in the activation of an amino acid by an adenylation domain.

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

5 mM ATP

-

0.5 mM [32P]PPi

-

The specific amino acid substrate (at varying concentrations for kinetic analysis)

-

Purified adenylation domain enzyme

-

-

-

Reaction Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Quenching and Charcoal Binding:

-

Stop the reaction by adding a quench solution containing activated charcoal, which binds the [32P]ATP formed during the exchange reaction.

-

Incubate on ice to allow for complete binding.

-

-

Filtration and Scintillation Counting:

-

Filter the reaction mixture through a glass fiber filter to separate the charcoal-bound [32P]ATP from the free [32P]PPi.

-

Wash the filter extensively with water.

-

Measure the radioactivity on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of ATP-PPi exchange and determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.

-

Quantification of Tyrocidines by HPLC

This protocol outlines a general method for the quantification of tyrocidines from culture extracts.

-

Sample Preparation:

-

Extract the tyrocidines from the B. brevis culture supernatant or cell pellet using a suitable organic solvent (e.g., methanol or ethanol).

-

Evaporate the solvent and redissolve the extract in a suitable solvent for HPLC analysis.

-

Filter the sample through a 0.22 µm filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detector at a wavelength of 280 nm (due to the presence of aromatic amino acids).

-

Standard Curve: Prepare a standard curve using purified tyrocidine A of known concentrations.

-

-

Quantification:

-

Inject the prepared sample onto the HPLC system.

-

Identify the tyrocidine peaks based on their retention times compared to the standard.

-

Quantify the amount of tyrocidine in the sample by comparing the peak area to the standard curve.

-

Visualizations

Caption: Overview of the tyrocidine biosynthesis pathway in Bacillus brevis.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Tyrocidine - Wikipedia [en.wikipedia.org]

- 3. The tyrocidine biosynthesis operon of Bacillus brevis: complete nucleotide sequence and biochemical characterization of functional internal adenylation domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The tyrocidine biosynthesis operon of Bacillus brevis: complete nucleotide sequence and biochemical characterization of functional internal adenylation domains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancement of linear gramicidin expression from Bacillus brevis ATCC 8185 by casein peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Tyrothricin Against Gram-Positive Pathogens: A Technical Guide

Executive Summary: Tyrothricin, a polypeptide antibiotic complex isolated from the soil bacterium Brevibacillus brevis, has been a reliable topical therapeutic agent for over 60 years.[1][2] It is a composite mixture of two primary classes of peptides: linear, neutral gramicidins and cyclic, cationic tyrocidines.[3][4][5] This guide provides an in-depth analysis of this compound's potent antibacterial activity, which is predominantly directed against Gram-positive pathogens. Its mechanism of action involves the direct disruption of bacterial cell membrane integrity, a method that has proven effective and has encountered minimal acquired resistance over decades of clinical use.[2][6] This document consolidates quantitative susceptibility data, details key experimental protocols for its evaluation, and illustrates its molecular mechanism and associated laboratory workflows, serving as a technical resource for researchers, scientists, and drug development professionals.

Introduction

Discovered in the late 1930s by Rene Dubos, this compound was the first commercially produced antibiotic.[7] It is a mixture of active polypeptides, typically comprising 60-70% tyrocidines and 25-50% gramicidins.[5][8] Due to its hemolytic and cytolytic properties, this compound is toxic when administered systemically but is highly effective and safe for topical applications, such as in the treatment of skin, mucous membrane, and throat infections.[3][4] A significant feature of this compound is the remarkably low incidence of acquired microbial resistance, making it a valuable agent in an era of growing antibiotic resistance.[1][2]

Mechanism of Action

The bactericidal effect of this compound is a result of the combined actions of its two main components, gramicidins and tyrocidines, which target and disrupt the physical integrity of the bacterial cell membrane.[5][7]

-

Gramicidins: These neutral, linear polypeptides insert themselves into the lipid bilayer of the bacterial membrane, forming β-helical transmembrane channels or pores.[4] These channels are selectively permeable to monovalent cations, such as potassium (K+). The resulting uncontrolled efflux of K+ ions from the cytoplasm leads to the dissipation of the membrane's electrochemical gradient (depolarization), disrupting essential cellular processes and leading to cell death.[4][9]

-

Tyrocidines: These cyclic decapeptides possess a β-sheet structure with distinct hydrophobic and hydrophilic regions.[4][6] They orient themselves at the membrane-water interface, causing a detergent-like effect that disrupts the lipid packing order.[4] This action leads to the formation of ion-conducting pores, induces the separation of lipid phases, and significantly reduces membrane fluidity.[6] The widespread membrane disorganization results in the delocalization of both peripheral and integral membrane proteins, and secondary effects, including DNA damage, have also been observed.[6]

The synergistic disruption by both components ensures a potent and rapid bactericidal outcome against susceptible Gram-positive bacteria.

In Vitro Antibacterial Spectrum

This compound demonstrates a broad spectrum of potent activity against Gram-positive bacteria, including strains that are resistant to other classes of antibiotics.

Quantitative Susceptibility Data

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The tables below summarize the MIC values for this compound against a range of clinically relevant Gram-positive pathogens.

Table 1: MIC of this compound against various Gram-Positive Bacteria

| Bacterial Species | Strain Type | Number of Isolates | MIC Range (mg/L) | MIC90 (mg/L) | Reference(s) |

| Staphylococcus aureus | MRSA | 223 | - | 4 | [10] |

| Staphylococcus aureus | MSSA | 20 | ≤ 4 | ≤ 4 | [2] |

| Staphylococcus aureus | General | - | 2 - 128 | - | [8] |

| Staphylococcus haemolyticus | - | 20 | ≤ 4 | ≤ 4 | [2] |

| Streptococcus pyogenes | - | 20 | ≤ 4 | ≤ 4 | [2] |

| Enterococcus faecalis | - | 20 | ≤ 4 | ≤ 4 | [2] |

| Corynebacterium spp. | - | 20 | ≤ 4 | ≤ 4 | [2] |

| Corynebacterium spp. | General | - | 2 - 256 | - | [8] |

| Note: MIC90 is the concentration required to inhibit the growth of 90% of isolates. 1 mg/L is equivalent to 1 µg/mL. |

As the data indicates, all tested Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), were found to be highly susceptible to this compound, with MIC values generally at or below 4 mg/L.[2]

Key Experimental Methodologies

The antibacterial activity of this compound is primarily quantified using standardized methods such as broth microdilution for MIC determination and disk diffusion for assessing zones of inhibition.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold-standard method for determining the MIC of an antimicrobial agent.[11][12]

Protocol: Broth Microdilution Assay [12][13]

-

Preparation of Reagents: A stock solution of this compound is prepared in an appropriate solvent. A two-fold serial dilution series is then prepared in sterile Mueller-Hinton Broth (MHB) directly in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Bacterial colonies from an overnight culture on a non-selective agar plate are suspended in saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only) are included on each plate.

-

Incubation: The microtiter plate is incubated under aerobic conditions at 35-37°C for 18-24 hours.

-

Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Zone of Inhibition Determination

The Kirby-Bauer disk diffusion test is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to an antimicrobial agent.[14][15]

Protocol: Kirby-Bauer Disk Diffusion Assay [15][16]

-

Plate Preparation: A sterile swab is dipped into a standardized bacterial inoculum (0.5 McFarland) and used to streak a Mueller-Hinton Agar (MHA) plate to create a uniform bacterial lawn.

-

Disk Application: A paper disk impregnated with a known concentration of this compound is aseptically placed onto the center of the inoculated MHA plate.

-

Incubation: The plate is incubated (typically inverted) at 35-37°C for 18-24 hours.

-

Measurement and Interpretation: During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear circular area, the "zone of inhibition," will appear around the disk where bacterial growth has been prevented. The diameter of this zone is measured in millimeters and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Decade-long use of the antimicrobial peptide combination this compound does not pose a major risk of acquired resistance with gram-positive bacteria and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound | C65H85N11O13 | CID 452550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Over-the-counter antibiotics compromising aminoglycoside activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trends in the susceptibility of methicillin-resistant Staphylococcus aureus to nine antimicrobial agents, including ceftobiprole, nemonoxacin, and this compound: results from the Tigecycline In Vitro Surveillance in Taiwan (TIST) study, 2006-2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. actascientific.com [actascientific.com]

- 14. microchemlab.com [microchemlab.com]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. microbe-investigations.com [microbe-investigations.com]

The Dawn of Antibiotics: A Technical Guide to the Early Research and Historical Development of Tyrothricin

Abstract

This technical guide provides an in-depth exploration of the seminal early research and historical development of tyrothricin, the first antibiotic to be discovered through a systematic search and produced commercially. Aimed at researchers, scientists, and drug development professionals, this document details the pioneering work of René Dubos and his collaborators in the late 1930s and early 1940s. It meticulously outlines the experimental protocols for the isolation of Bacillus brevis, the production and purification of this compound, and its subsequent fractionation into its active components, gramicidin and tyrocidine. Quantitative data on the bactericidal efficacy and acute toxicity of these compounds, extracted from original publications, are presented in structured tables. Furthermore, this guide employs Graphviz visualizations to illustrate the experimental workflows and the early conceptual understanding of the antibiotic's mechanism of action, offering a clear and comprehensive overview of this landmark development in the history of medicine.

Introduction

The discovery of this compound in 1939 by René Dubos marked a pivotal moment in the fight against infectious diseases, heralding the dawn of the antibiotic era.[1][2] Unlike the serendipitous discovery of penicillin by Alexander Fleming, this compound was the product of a deliberate and systematic search for antimicrobial agents from soil microorganisms.[3] Dubos's groundbreaking research at the Rockefeller Institute for Medical Research not only yielded a potent new weapon against Gram-positive bacteria but also laid the methodological groundwork for the discovery of many subsequent antibiotics.[1][4]

This compound, a mixture of polypeptides produced by the soil bacterium Bacillus brevis, was found to be a complex of two distinct active substances: gramicidin and tyrocidine.[3][5] While too toxic for systemic administration in humans, this compound and its components found valuable application as topical antibiotics.[2][6] This guide delves into the foundational research that brought this important antibiotic to light, providing a detailed account of the experimental methodologies, quantitative efficacy and toxicity data, and the initial understanding of its mode of action.

The Discovery and Isolation of this compound

The journey to this compound's discovery began with Dubos's hypothesis that soil, a rich and competitive microbial environment, would be a promising source of bacteria capable of producing substances that could destroy pathogenic microbes.[7] This led to a systematic approach to enrich soil samples with specific pathogenic bacteria to isolate antagonistic microorganisms.

Experimental Protocols

The following protocols are synthesized from the early publications of Dubos and his colleagues, providing a detailed look into their pioneering techniques.

The process of isolating the this compound-producing organism, Bacillus brevis, involved a soil enrichment technique.

-

Soil Source: Soil samples were collected from various locations, including a cranberry bog in New Jersey.

-

Enrichment Culture: The soil was "fed" with suspensions of Gram-positive cocci, such as staphylococci and pneumococci, over an extended period.[3] This enrichment process was designed to favor the growth of microorganisms capable of utilizing the pathogenic bacteria as a nutrient source.

-

Isolation: After two years of continuous enrichment, a spore-forming bacillus, later identified as Bacillus brevis, was isolated.[3] This bacterium demonstrated the ability to lyse the added Gram-positive bacteria.[7]

Once isolated, Bacillus brevis was cultured to produce the bactericidal substance. Early production was carried out in submerged cultures.

-

Culture Medium: The bacterium was grown in peptone-based media.[7] Later studies optimized production using a synthetic medium containing ammonium succinate as the nitrogen source, supplemented with biotin.

-

Incubation: Cultures were incubated at 37°C with aeration.[8]

-

Harvesting: The active substance was found to be released into the medium during the autolysis of the bacterial cells.[7]

The initial extraction process aimed to isolate the active, water-insoluble fraction from the culture medium.

-

Acidification: The culture medium was acidified to pH 4.5-4.8 with hydrochloric acid. This step precipitated the active substance along with bacterial proteins.[9]

-

Centrifugation and Washing: The precipitate was collected by centrifugation and washed with acidified water.

-

Alcohol Extraction: The washed precipitate was extracted with 95% ethyl alcohol, which dissolved the active substance, leaving behind the denatured bacterial protein.

-

Precipitation: The active substance was precipitated from the alcohol extract by the addition of a large volume of 1% sodium chloride solution.

-

Drying: The resulting precipitate, a crude form of this compound, was collected and dried.

Rollin Hotchkiss, a biochemist at the Rockefeller Institute, developed a method to separate this compound into its two active components.[10][11]

-

Differential Solubility: The separation was based on the differential solubility of gramicidin and tyrocidine in a mixture of acetone and ether.

-

Tyrocidine Crystallization: Tyrocidine hydrochloride was crystallized from the acetone-ether mixture.

-

Gramicidin Crystallization: Gramicidin was subsequently crystallized from the remaining solution.

Experimental Workflow Diagram

Caption: Workflow for the isolation of Bacillus brevis and production of this compound, gramicidin, and tyrocidine.

In Vitro Efficacy of this compound and its Components

Early studies demonstrated the potent bactericidal activity of this compound, particularly against Gram-positive organisms. The following tables summarize the in vitro efficacy data from these seminal publications.

Bactericidal Action of this compound

Dubos's initial report in the Journal of Experimental Medicine detailed the bactericidal effect of a crude this compound preparation.

| Target Microorganism | Concentration of this compound (mg/mL) | Observation |

| Staphylococcus aureus | 0.01 | Rapid lysis.[12] |

| Staphylococcus aureus | 0.001 | Lysis.[12] |

| Pneumococcus (Type I) | 0.005 | Complete sterilization in 2 hours.[13] |

| Streptococcus pyogenes | 0.005 | Complete sterilization in 2 hours. |

Table 1: Early observations of the in vitro bactericidal activity of this compound.

Comparative Activity of Gramicidin and Tyrocidine

Subsequent research by Hotchkiss and Dubos elucidated the distinct activities of the two components of this compound.[5]

| Compound | Target Organisms | Primary Effect |

| Gramicidin | Gram-positive bacteria | Bacteriostatic and bactericidal.[5] |

| Tyrocidine | Gram-positive and some Gram-negative bacteria | Bactericidal (lytic).[5] |

Table 2: Comparative in vitro activity of gramicidin and tyrocidine.

Early Animal Toxicity Studies

A critical aspect of the early research on this compound was the assessment of its toxicity in animal models. These studies quickly revealed that while effective, the antibiotic was too toxic for systemic use.

Acute Toxicity Data

The following table presents the acute toxicity (LD50) data for this compound, gramicidin, and tyrocidine in mice, as reported in early toxicological studies.

| Compound | Route of Administration | LD50 in Mice (mg/kg) | Reference |

| This compound | Intraperitoneal | 100 | [14] |

| This compound | Intravenous (LDLo) | 1.2 | [14] |

| Gramicidin | Intravenous | 1.5 | [15] |

| Gramicidin | Intraperitoneal (LDLo) | 20 | [15] |

| Tyrocidine | Intravenous | 3.7 | |

| Tyrocidine | Intraperitoneal | 25-40 |

*LDLo (Lethal Dose Low) is the lowest dose of a substance reported to have caused death in a particular animal species under controlled conditions.

Table 3: Acute toxicity of this compound and its components in mice.

Early Understanding of the Mechanism of Action

The initial investigations into how this compound and its components killed bacteria laid the groundwork for our modern understanding of antimicrobial peptide action.

Proposed Mechanisms

-

Tyrocidine: Early researchers described tyrocidine as a "protoplasmic poison" that caused the rapid lysis of susceptible bacteria.[5] Its action was likened to that of a detergent, disrupting the bacterial cell membrane and leading to the leakage of cellular contents.[16] This lytic activity was observed against both Gram-positive and some Gram-negative bacteria.[5]

-

Gramicidin: In contrast, gramicidin was observed to have a more "subtle physiological effect."[5] It was primarily effective against Gram-positive organisms and was noted to be bacteriostatic at lower concentrations and bactericidal at higher concentrations. While the precise mechanism was not fully elucidated at the time, it was clear that its mode of action differed from the direct lytic effect of tyrocidine.

Conceptual Diagram of Early Proposed Mechanisms

Caption: Early conceptual model of the distinct mechanisms of action of tyrocidine and gramicidin.

Conclusion

The discovery and development of this compound represent a landmark achievement in the history of medicine. René Dubos's systematic approach to antibiotic discovery transformed the field and paved the way for the golden age of antibiotics. While the systemic toxicity of this compound limited its clinical applications, its efficacy as a topical agent demonstrated the therapeutic potential of microbial products. The early, meticulous research into its isolation, characterization, and mode of action provided a robust foundation for future antibiotic research and development. This technical guide serves as a testament to the ingenuity and scientific rigor of these early pioneers and offers valuable insights for contemporary researchers in the ongoing quest for new antimicrobial agents.

References

- 1. scispace.com [scispace.com]

- 2. STUDIES ON A BACTERICIDAL AGENT EXTRACTED FROM A SOIL BACILLUS: II. PROTECTIVE EFFECT OF THE BACTERICIDAL AGENT AGAINST EXPERIMENTAL PNEUMOCOCCUS INFECTIONS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. Decade-long use of the antimicrobial peptide combination this compound does not pose a major risk of acquired resistance with gram-positive bacteria and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. THE PRODUCTION OF BACTERICIDAL SUBSTANCES BY AEROBIC SPORULATING BACILLI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. rupress.org [rupress.org]

- 8. Formation of this compound in Submerged Cultures of Bacillus Brevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] BACTERICIDAL FRACTIONS FROM AN AEROBIC SPORULATING BACILLUS | Semantic Scholar [semanticscholar.org]

- 11. THE ISOLATION OF BACTERICIDAL SUBSTANCES FROM CULTURES OF BACILLUS BREVIS | Scilit [scilit.com]

- 12. The lytic action of this compound and its derivatives on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. RTECS NUMBER-YP2975000-Chemical Toxicity Database [drugfuture.com]

- 15. RTECS NUMBER-MD8225000-Chemical Toxicity Database [drugfuture.com]

- 16. researchgate.net [researchgate.net]

The Molecular Basis of Tyrothricin's Dual Bactericidal and Bacteriostatic Activity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrothricin, a peptide antibiotic complex produced by the soil bacterium Brevibacillus brevis, has a long history of effective topical use against Gram-positive bacteria. Its sustained efficacy and low incidence of bacterial resistance have renewed interest in its components, tyrocidines and gramicidins, as templates for novel antimicrobial drug development. This compound exhibits both bactericidal (killing) and bacteriostatic (growth-inhibiting) activity, a duality that is primarily concentration-dependent and rooted in its distinct molecular mechanisms of action. This technical guide provides an in-depth exploration of the molecular basis for this dual activity, detailing the underlying mechanisms, summarizing key quantitative data, and providing protocols for relevant experimental assays.

Core Concepts: Bactericidal vs. Bacteriostatic Activity

The distinction between bactericidal and bacteriostatic action is fundamentally quantitative. An antimicrobial agent is considered bactericidal if it causes a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum over a 24-hour period. In contrast, a bacteriostatic agent prevents the growth of bacteria without necessarily killing them. This distinction is often quantified by the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% kill of the initial inoculum. A low MBC/MIC ratio (typically ≤4) is indicative of bactericidal activity. For this compound, its activity transitions from primarily bacteriostatic at lower concentrations to rapidly bactericidal at higher concentrations.[1][2]

Molecular Mechanisms of Action

This compound's antimicrobial activity is a composite of the actions of its two main components: the cyclic tyrocidines and the linear gramicidins. Both target the bacterial cell membrane, but through distinct mechanisms that ultimately lead to a loss of cellular integrity and function.

Tyrocidines: Pore Formation and Membrane Disruption

Tyrocidines are cyclic decapeptides that exert a profound and multifaceted disruptive effect on the bacterial cell membrane. Their mechanism is primarily bactericidal and involves several key events:

-

Pore Formation: Tyrocidines insert into the lipid bilayer and aggregate to form discrete, ion-conducting pores. This leads to an uncontrolled flux of ions across the membrane, rapidly dissipating the membrane potential.[3]

-

Lipid Phase Separation and Decreased Fluidity: The interaction of tyrocidines with the membrane induces the separation of lipids into distinct phases and significantly reduces membrane fluidity. This disrupts the normal organization and function of the membrane.[3]

-

Delocalization of Membrane Proteins: The profound alterations in membrane structure lead to the mislocalization of essential peripheral and integral membrane proteins, impairing critical cellular processes such as cell division and energy production.[3]

-

DNA Interaction: There is also evidence to suggest that tyrocidines can interact with bacterial DNA, potentially interfering with replication and transcription, although this is considered a secondary mechanism to membrane disruption.[3]

The culmination of these effects is a catastrophic loss of membrane integrity, leading to the leakage of essential cytoplasmic contents and rapid cell death.

Gramicidins: Ion Channel Formation and Energy Depletion

Gramicidins are linear pentadecapeptides that also target the bacterial membrane but through a more specific mechanism of forming transmembrane channels.

-

Cation-Selective Channels: Two gramicidin molecules dimerize within the lipid bilayer to form a helical channel that is selectively permeable to monovalent cations, particularly K+.[4][5][6]

-

Dissipation of Membrane Potential: The efflux of intracellular potassium ions through these channels leads to depolarization of the cell membrane, disrupting the proton motive force.[4]

-

Uncoupling of Oxidative Phosphorylation: The loss of the ion gradient across the membrane uncouples oxidative phosphorylation from ATP synthesis, leading to a severe depletion of cellular energy reserves.[7]

-

Inhibition of Macromolecular Synthesis: The depletion of ATP and disruption of ion homeostasis indirectly inhibit essential cellular processes, including DNA, RNA, and protein synthesis, ultimately leading to cell death.[4]

Data Presentation: In Vitro Activity of this compound and its Components

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and its components against key Gram-positive bacteria. The data illustrates the potent activity of these peptides and provides a basis for understanding their bactericidal and bacteriostatic potential.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Clinical Isolates

| Bacterial Species | Number of Strains | MIC Range (mg/L) | MIC90 (mg/L) | Reference |

| Staphylococcus aureus (MSSA) | 20 | ≤ 4 | 4 | [8][9] |

| Staphylococcus aureus (MRSA) | 20 | ≤ 4 | 4 | [8][9][10] |

| Streptococcus pyogenes | 20 | ≤ 4 | 4 | [8][9] |

MIC90: The concentration at which 90% of the isolates were inhibited.

Table 2: Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations of Gramicidin S against Clinical Isolates

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MBC Range (µg/mL) | Reference |

| Staphylococcus aureus | 11 | 4 - 8 | 4 - 64 | [11] |

| Streptococcus pneumoniae | 11 | 4 - 16 | 16 - 64 | [11] |

Note: Data for Propionibacterium acnes is limited in comparative studies with this compound and its components. Existing literature suggests P. acnes is susceptible to various topical antibiotics.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanisms of action of this compound and its components.

Membrane Permeabilization Assay (ONPG Assay)

This assay measures the integrity of the bacterial inner membrane by quantifying the entry of o-nitrophenyl-β-D-galactopyranoside (ONPG) into the cytoplasm, where it is cleaved by β-galactosidase to produce a colored product.

Materials:

-

Bacterial strain with constitutive β-galactosidase activity (e.g., E. coli ML-35)

-

Growth medium (e.g., Luria-Bertani broth)

-

Phosphate-buffered saline (PBS)

-

ONPG solution (e.g., 4 mg/mL in PBS)

-

This compound or its components at various concentrations

-

Microplate reader

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with PBS.

-

Resuspend the cells in PBS to a standardized optical density (e.g., OD600 of 0.5).

-

In a 96-well microplate, add the bacterial suspension to wells containing different concentrations of the test compound (this compound, tyrocidine, or gramicidin).

-

Add the ONPG solution to each well.

-

Immediately begin monitoring the absorbance at 420 nm at regular intervals using a microplate reader.

-

An increase in absorbance indicates the hydrolysis of ONPG and thus, membrane permeabilization.

ATP Leakage Assay

This assay quantifies the release of intracellular ATP into the extracellular medium, which is a direct indicator of membrane damage.

Materials:

-

Bacterial culture

-

Growth medium

-

HEPES buffer or other suitable buffer

-

This compound or its components at various concentrations

-

ATP bioluminescence assay kit (containing luciferase and luciferin)

-

Luminometer

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with the assay buffer.

-

Resuspend the cells in the buffer to a standardized density.

-

Add the test compound at various concentrations to the bacterial suspension.

-

At specific time points, take aliquots of the suspension and centrifuge to pellet the bacteria.

-

Collect the supernatant, which contains the extracellular ATP.

-

Add the supernatant to the ATP bioluminescence reagent.

-

Measure the luminescence using a luminometer. The light intensity is proportional to the ATP concentration.

Macromolecular Synthesis Inhibition Assay

This assay determines the effect of an antimicrobial agent on the synthesis of key macromolecules (DNA, RNA, protein, and cell wall) by measuring the incorporation of radiolabeled precursors.

Materials:

-

Bacterial culture

-

Growth medium

-

Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), and [¹⁴C]N-acetylglucosamine (for peptidoglycan).

-

This compound or its components at various concentrations

-

Trichloroacetic acid (TCA), ice-cold

-

Scintillation fluid and scintillation counter

Procedure:

-

Grow the bacterial culture to the early- to mid-logarithmic phase.

-

Add the respective radiolabeled precursor to aliquots of the culture and incubate for a short period to allow for uptake.

-

Add the test compound at various concentrations to the labeled cultures.

-

At different time points, withdraw samples and add them to ice-cold TCA to precipitate the macromolecules and stop the incorporation of the radiolabeled precursors.

-

Filter the samples through a glass fiber filter to collect the precipitated macromolecules.

-

Wash the filters with TCA and ethanol to remove any unincorporated radiolabeled precursors.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter. A decrease in incorporated radioactivity compared to the control indicates inhibition of the respective macromolecular synthesis pathway.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of tyrocidine.

Caption: Mechanism of action of gramicidin.

Caption: Experimental workflow for ATP leakage assay.

Conclusion

The dual bactericidal and bacteriostatic activity of this compound is a direct consequence of the concentration-dependent effects of its constituent peptides, tyrocidine and gramicidin, on the bacterial cell membrane. At lower, sub-MIC concentrations, the limited disruption of membrane integrity may only be sufficient to inhibit bacterial growth, resulting in a bacteriostatic effect. As the concentration increases to and above the MIC, the extensive and rapid membrane damage, including pore formation, ion leakage, and energy depletion, becomes overwhelming, leading to a potent bactericidal effect. This multifaceted mechanism of action, targeting the fundamental structure of the bacterial cell membrane, is a key reason for the low incidence of resistance to this compound. A thorough understanding of these molecular mechanisms is crucial for the rational design of novel peptide-based antibiotics that can overcome the challenges of antimicrobial resistance.

References

- 1. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emerypharma.com [emerypharma.com]

- 3. researchgate.net [researchgate.net]

- 4. Supreme activity of gramicidin S against resistant, persistent and biofilm cells of staphylococci and enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 5. THE LYTIC ACTION OF this compound AND ITS DERIVATIVES ON STAPHYLOCOCCUS AUREUS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The lytic action of this compound and its derivatives on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergistic Activity of the Tyrocidines, Antimicrobial Cyclodecapeptides from Bacillus aneurinolyticus, with Amphotericin B and Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decade-long use of the antimicrobial peptide combination this compound does not pose a major risk of acquired resistance with gram-positive bacteria and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Trends in the susceptibility of methicillin-resistant Staphylococcus aureus to nine antimicrobial agents, including ceftobiprole, nemonoxacin, and this compound: results from the Tigecycline In Vitro Surveillance in Taiwan (TIST) study, 2006-2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of the Bactericidal Activity of Gramicidin S Against Streptococcus pneumoniae and Staphylococcus aureus Clinical Isolates with Single and Multiple Exposure | GUROV | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

Tyrothricin's Interaction with Microbial Lipid Bilayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrothricin, a complex of antimicrobial peptides produced by the bacterium Brevibacillus parabrevis, has a long history of topical therapeutic use. Its potent activity against a broad spectrum of Gram-positive bacteria and some fungi, coupled with a low incidence of reported resistance, has sustained interest in its mechanism of action.[1] This guide provides an in-depth technical overview of the molecular interactions between this compound's core components—tyrocidines and gramicidins—and microbial lipid bilayers. Understanding these interactions at a granular level is crucial for the rational design of novel antimicrobial agents and drug delivery systems.

This compound is a mixture primarily composed of two distinct classes of peptides: the cyclic, cationic tyrocidines (approximately 60-80%) and the linear, neutral gramicidins (approximately 20-40%).[1][2] Both components disrupt the integrity of microbial cell membranes, leading to cell death. However, they achieve this through different, albeit complementary, mechanisms.[3] This document will elucidate these mechanisms, present quantitative data on their membrane interactions, and provide detailed protocols for key experimental techniques used to study these phenomena.

Core Components and Their Mechanisms of Action

Tyrocidines: Pore-Forming Disruptors

Tyrocidines are cyclic decapeptides that adopt a β-sheet structure, forming an amphipathic dimer.[1][4] This structure is crucial for its interaction with lipid bilayers. The dimer orients itself at the membrane-water interface, with its hydrophobic convex face inserting into the lipid core and the hydrophilic concave face exposed to the aqueous environment.[1][5] This insertion disrupts the lipid packing and leads to the formation of discrete, ion-conducting pores, causing leakage of essential cellular contents and dissipation of the membrane potential.[3][5]

The pore-forming ability of tyrocidines has been demonstrated to be concentration-dependent. At lower concentrations, they induce slow leakage, while at higher concentrations, they cause rapid and complete lysis of lipid vesicles.[4] The interaction of tyrocidines with the membrane also induces lipid phase separation and a significant reduction in membrane fluidity.[3]

Gramicidins: Channel-Forming Ionophores

The gramicidins found in this compound are linear peptides that are distinct from the well-studied gramicidin A. The more relevant analogue for understanding this compound's activity is gramicidin S, a cyclic decapeptide that shares structural and functional similarities with the linear gramicidins' mode of action on membranes. Gramicidin S partitions into the membrane at the interface between the phospholipid headgroups and the acyl chains.[6] This insertion perturbs lipid packing and can lead to membrane destabilization at high concentrations.[6] Unlike the pore-forming tyrocidines, the primary mechanism of gramicidin S is the formation of transient ion channels, which increases membrane permeability to cations, leading to the depolarization of the membrane potential.[7] The ability of gramicidin S to form stable pores is a subject of debate, with some studies suggesting it causes more generalized membrane disruption in a detergent-like manner.[6]

Quantitative Data on this compound-Lipid Bilayer Interactions

The following tables summarize key quantitative data on the interaction of this compound's components with microbial lipid bilayers.

Table 1: Minimum Inhibitory Concentrations (MICs)

| Peptide Component | Target Organism | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus (MSSA & MRSA) | ≤ 4 | [8] |

| This compound | Streptococcus pyogenes | ≤ 4 | [8] |

| This compound | Enterococcus faecalis | ≤ 4 | [8] |

| Tyrocidine A | Staphylococcus aureus (MRSA) | 16 | [2] |

| Tyrocidine A | Enterococcus faecalis | 16 | [2] |

| Tyrocidine A | Bacillus subtilis | 16 | [2] |

| Gramicidin S | Staphylococcus aureus | 3.9 - 7.8 | [7] |

| Gramicidin S | Enterococcus faecium | 3.9 - 7.8 | [7] |

| Gramicidin S | Staphylococcus aureus (including MRSA) | 4 - 8 | [4] |

Table 2: Membrane Disruption and Binding Affinity

| Peptide Component | Parameter | Value | Lipid System/Organism | Reference |

| Tyrocidine A | EC50 (Potassium Efflux) | 2.4 ± 0.9 µM | Micrococcus luteus | [1] |

| Tyrocidine A | KD (Apparent Dissociation Constant) | ~10 µM | Bacterial membrane mimic | [1] |

| Tyrocidines (TrcA, TrcB, TrcC) | Calcein Leakage (Slow) | 0.32 µM | POPC:Ergosterol (70:30) LUVs | [4] |

| Tyrocidines (TrcA, TrcB, TrcC) | Calcein Leakage (Rapid Lysis) | 3.2 µM | POPC:Ergosterol (70:30) LUVs | [4] |

Table 3: Thermodynamic Parameters of Binding (Gramicidin S Analogue GS14dK4)

| Lipid Vesicle Composition | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| POPG | -11.5 | +8.7 | +20.2 | [9] |

| POPS | -10.9 | +6.3 | +17.2 | [9] |

| POPC/POPG (3:1) | -9.9 | +11.2 | +21.1 | [9] |

| POPC/POPS (3:1) | -9.8 | +12.5 | +22.3 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound and its components with lipid bilayers.

Preparation of Large Unilamellar Vesicles (LUVs)

Objective: To create model membrane systems for in vitro assays.

Materials:

-

Phospholipids (e.g., POPC, POPG) in chloroform

-

Chloroform

-

Nitrogen gas

-

Vacuum pump

-

Round-bottom flask

-

Buffer (e.g., Tris-HCl, HEPES)

-

Vortex mixer

-

Extruder device

-

Polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

Lipid Film Formation:

-

Add the desired amount of phospholipid solution in chloroform to a round-bottom flask.

-

Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the flask to create a thin, even lipid film on the inner surface.

-

Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the desired buffer to the flask containing the dried lipid film.

-

Vortex the mixture vigorously for 5-10 minutes to hydrate the lipid film, forming multilamellar vesicles (MLVs). The suspension will appear milky.

-

-

Extrusion:

-

Assemble the extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

-

Load the MLV suspension into one of the syringes of the extruder.

-

Pass the suspension back and forth through the membranes for an odd number of times (e.g., 21 passes) to ensure the final collection is in the opposite syringe. This process forces the MLVs to break down and re-form as LUVs of a more uniform size.

-

-

Characterization:

-

The size distribution of the resulting LUVs can be determined by dynamic light scattering (DLS).

-

Calcein Leakage Assay

Objective: To quantify the extent of membrane permeabilization induced by the peptides.

Materials:

-

LUVs prepared as described above

-

Calcein

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Buffer

-

This compound or its components

-

Fluorometer or microplate reader

Protocol:

-

Encapsulation of Calcein:

-

Prepare LUVs in a buffer containing a self-quenching concentration of calcein (e.g., 50-100 mM).

-

-

Removal of Free Calcein:

-

Separate the calcein-loaded LUVs from the unencapsulated calcein by passing the suspension through a size-exclusion chromatography column equilibrated with the desired buffer. The LUVs will elute in the void volume.

-

-

Leakage Measurement:

-

Dilute the calcein-loaded LUVs to the desired lipid concentration in a cuvette or microplate well.

-

Record the baseline fluorescence (F0) at the appropriate excitation and emission wavelengths for calcein (e.g., 495 nm and 515 nm, respectively).

-

Add the peptide of interest at the desired concentration and monitor the increase in fluorescence over time (Ft) as calcein is released from the vesicles and its self-quenching is relieved.

-

After the reaction has reached a plateau or at a designated endpoint, add a detergent (e.g., Triton X-100) to lyse all vesicles and release all encapsulated calcein, and record the maximum fluorescence (Fmax).

-

-

Data Analysis:

-